1-(3-((5-氯吡咯嘧啶-2-基)氧基)吡咯啉-1-基)-2-甲氧基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

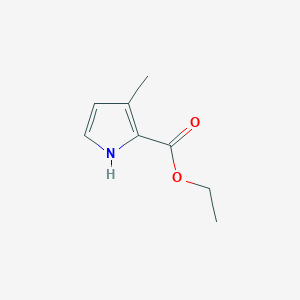

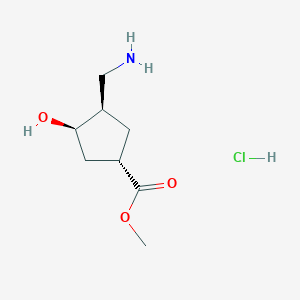

“1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone” is a chemical compound that has gained significant importance in several fields of research and industry. It is a pyrimidine derivative, and pyrimidine moieties are known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of acyclic starting materials, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

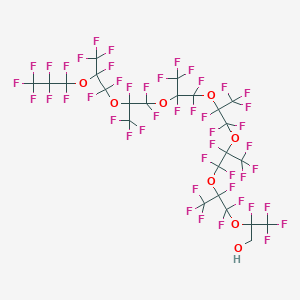

The molecular structure of “1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone” is characterized by a pyrimidine core, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it.Chemical Reactions Analysis

Pyrimidine derivatives, including “1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone”, can undergo a variety of chemical reactions. These reactions often involve changes to the functional groups attached to the pyrimidine core .科学研究应用

Anti-Fibrotic Activity

The study by Gu et al highlights the anti-fibrotic potential of Compound A. It was evaluated against immortalized rat hepatic stellate cells (HSC-T6) and found to exhibit better anti-fibrotic activity than Pirfenidone and Bipy55′DC. Specifically, two derivatives—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)—showed promising IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs.

Synthesis of N-(Pyridin-2-yl)amides

Compound A has been utilized in the chemodivergent synthesis of N-(pyridin-2-yl)amides . The mild and metal-free reaction conditions allow for the formation of these amides via C–C bond cleavage, providing a versatile synthetic route.

Imidazole-Containing Compounds

Imidazole-containing compounds are of interest due to their diverse biological activities. Compound A can serve as a building block for the synthesis of such compounds . Further exploration of its derivatives may reveal novel pharmacological properties.

Anticancer Potential

While not directly studied for anticancer effects, the design and synthesis of imidazole-containing compounds (including Compound A) have implications for cancer research . Investigating its derivatives in cancer cell lines could unveil potential anticancer properties.

Antimicrobial and Antiviral Properties

Although not specifically reported for Compound A, pyrimidine derivatives often exhibit antimicrobial and antiviral activities . Exploring its derivatives in this context could yield interesting results.

作用机制

属性

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-methoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O3/c1-17-7-10(16)15-3-2-9(6-15)18-11-13-4-8(12)5-14-11/h4-5,9H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGWEEPEYKMYPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2707320.png)

![1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one](/img/structure/B2707325.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2707326.png)

![6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride](/img/structure/B2707330.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2707332.png)

![1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene](/img/structure/B2707333.png)